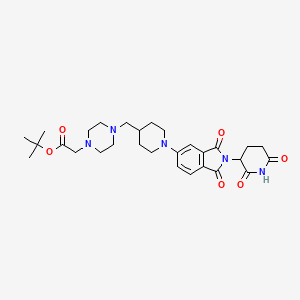

E3 ligase Ligand-Linker Conjugate 41

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

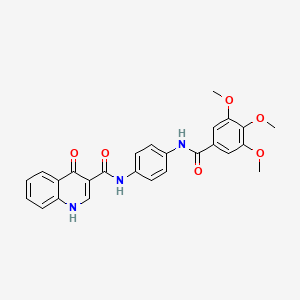

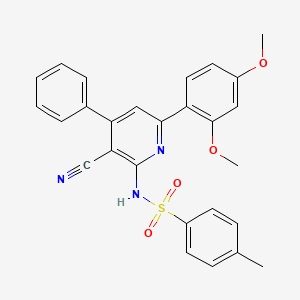

Le conjugué de ligand-lieur E3 ligase 41 est un conjugué d'un ligand d'E3 ligase et d'un lieur. Il est composé de thalidomide et du lieur correspondant. Ce composé est utilisé comme ligand de Cereblon pour recruter la protéine CRBN et sert d'intermédiaire clé pour la synthèse de molécules chimères ciblant la protéolyse complète (PROTAC) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du conjugué de ligand-lieur E3 ligase 41 implique la conjugaison de la thalidomide avec un lieur spécifique. Le processus commence généralement par l'activation de la thalidomide, suivie de la fixation du lieur par une série de réactions chimiques. Les solvants couramment utilisés dans ces réactions comprennent le diméthylsulfoxyde (DMSO) et le diméthylformamide (DMF), bien que le DMF soit souvent remplacé en raison de sa décomposition thermique à des températures élevées .

Méthodes de production industrielle

La production industrielle du conjugué de ligand-lieur E3 ligase 41 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le conjugué de ligand-lieur E3 ligase 41 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions communs

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les réactions sont généralement effectuées à des températures et des valeurs de pH contrôlées pour garantir la spécificité et l'efficacité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé.

Applications de la recherche scientifique

Le conjugué de ligand-lieur E3 ligase 41 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé dans la synthèse des PROTAC, qui sont des outils précieux pour étudier la dégradation des protéines.

Biologie : Aide à comprendre le système ubiquitine-protéasome et son rôle dans les processus cellulaires.

Médecine : Applications thérapeutiques potentielles dans le ciblage et la dégradation des protéines associées à des maladies.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

Mécanisme d'action

Le conjugué de ligand-lieur E3 ligase 41 exerce ses effets en recrutant la protéine CRBN, qui fait partie du système ubiquitine-protéasome. Le composé forme un complexe ternaire avec la protéine cible et l'E3 ligase, ce qui entraîne l'ubiquitination et la dégradation subséquente de la protéine cible par le protéasome . Ce processus implique le transfert de l'ubiquitine de l'enzyme E2 vers la protéine cible, facilité par l'E3 ligase .

Applications De Recherche Scientifique

E3 ligase Ligand-Linker Conjugate 41 has a wide range of scientific research applications:

Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein degradation.

Biology: Helps in understanding the ubiquitin-proteasome system and its role in cellular processes.

Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.

Industry: Used in the development of new drugs and therapeutic agents

Mécanisme D'action

E3 ligase Ligand-Linker Conjugate 41 exerts its effects by recruiting the CRBN protein, which is part of the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This process involves the transfer of ubiquitin from the E2 enzyme to the target protein, facilitated by the E3 ligase .

Comparaison Avec Des Composés Similaires

Composés similaires

Conjugués de ligand-lieur Von Hippel-Lindau (VHL) : Fonctionnent de manière similaire mais utilisent une E3 ligase différente.

Conjugués de ligand-lieur MDM2 : Ciblent des protéines différentes pour dégradation.

Conjugués de ligand-lieur des protéines inhibitrices de l'apoptose (IAP) : Utilisés dans différents contextes thérapeutiques.

Unicité

Le conjugué de ligand-lieur E3 ligase 41 est unique en raison de son utilisation spécifique de la thalidomide comme ligand et de sa capacité à recruter la protéine CRBN. Cette spécificité permet la dégradation ciblée des protéines qui sont autrement difficiles à cibler avec des petites molécules traditionnelles .

Propriétés

Formule moléculaire |

C29H39N5O6 |

|---|---|

Poids moléculaire |

553.6 g/mol |

Nom IUPAC |

tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]acetate |

InChI |

InChI=1S/C29H39N5O6/c1-29(2,3)40-25(36)18-32-14-12-31(13-15-32)17-19-8-10-33(11-9-19)20-4-5-21-22(16-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,30,35,37) |

Clé InChI |

RXKAWCVRENTZCN-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)

![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12372942.png)

![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)

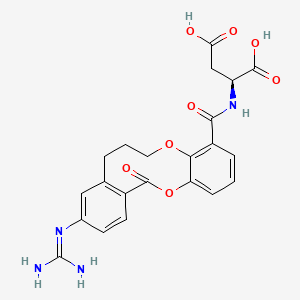

![(9S,12S,15S)-15-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-12-(2-methylpropyl)-11,14-dioxo-2-oxa-10,13-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-9-carboxamide](/img/structure/B12372970.png)